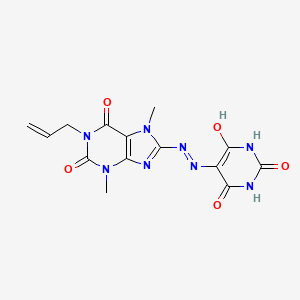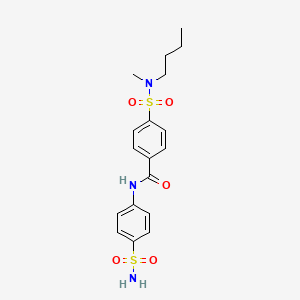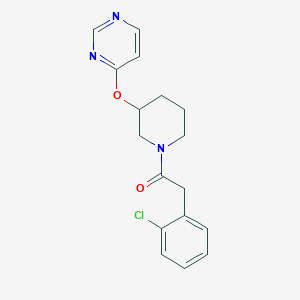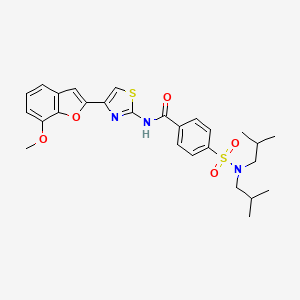![molecular formula C17H19NO4 B2672754 diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate CAS No. 72010-38-9](/img/structure/B2672754.png)
diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Characterization and Complexation Studies
- Electrochemical Properties and Complexation with Lanthanide Ions : Research has shown that diethyl [(1-methyl-1H-indol-3-yl)methylidene]propanedioate exhibits distinct electrochemical properties characterized by cyclic voltammetry and differential pulse voltammetry. Studies highlight its complexation behavior with lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+, using electrochemistry and UV-Vis spectroscopy methods (Amarandei et al., 2014).
Synthesis and Molecular Docking Studies
- Synthesis and Antihypertensive Activity : A pilot study focused on the synthesis of an indole-based compound, including this compound. It was analyzed for antihypertensive activity targeting renin protein, a key player in high blood pressure. Molecular docking studies indicated the compound's potential as a renin inhibitor (Saravanan et al., 2013).
Catalytic Synthesis of Phosphonylated Indoles
- Catalysis in Synthesis : Research involving the boron trifluoride diethyl etherate-catalyzed cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates revealed the formation of novel 3-phosphonylated indoles. These compounds have potential applications in various chemical synthesis processes (Egorova et al., 2017).
Crystal Structure Analysis
- Crystal Structure Elucidation : Studies have been conducted on the crystal structure of diethyl [(4chlorophenyl)(dibenzylamino)methyl]propanedioate, a related compound. This research is crucial in understanding the molecular conformation and potential coordination behavior for metal atoms, contributing to the understanding of similar compounds (Meskini et al., 2010).
Research Applications in Pharmacology
- Pharmacological Effects : Extensive research has been done on similar diethyl propanediol compounds, revealing their significant pharmacological properties. These include anticonvulsant actions and effects on spinal cord reflexes, providing a basis for understanding the physiological impacts of related compounds (Slater et al., 1950).
Biotechnological Production Processes
- Production of 1,3-Propanediol : Studies on microbial production of 1,3-propanediol, a chemical of significant industrial importance, highlight the challenges and advancements in the field. This research could be extrapolated to understand the production and application of diethyl propanediol compounds in biotechnology (Xiu & Zeng, 2008).
Biocatalysis and Polymerization Studies
- Lipase-catalyzed Polymerization : Lipase-catalyzed polymerization studies involving diethyl carbonate and diols like 1,3-propanediol have been conducted. This research provides insights into potential applications of diethyl propanediol compounds in polymer science (Matsumura et al., 2000).
特性
IUPAC Name |
diethyl 2-[(1-methylindol-3-yl)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-21-16(19)14(17(20)22-5-2)10-12-11-18(3)15-9-7-6-8-13(12)15/h6-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKOWMCJJXDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)
![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)

![1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2672684.png)



![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)

![Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2672693.png)
